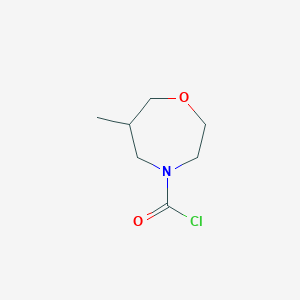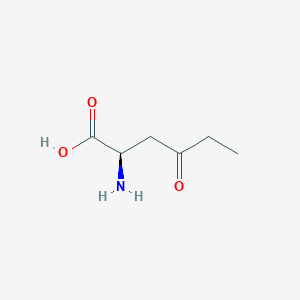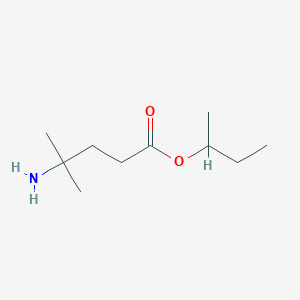
2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid is a chemical compound characterized by the presence of a thiazole ring substituted with difluoroacetic acid This compound is notable for its unique structural features, which include a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid typically involves the reaction of thiazole derivatives with difluoroacetic acid. One common method includes the use of thiourea and substituted thioamides, which react with 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone to form the desired thiazole ring . The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Scientific Research Applications
2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, thereby increasing its potency and specificity .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid
- 2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid
Comparison: Compared to other similar compounds, 2,2-Difluoro-2-(1,2-thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C5H3F2NO2S |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2,2-difluoro-2-(1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-2-8-11-3/h1-2H,(H,9,10) |
InChI Key |
GMMYYPBASIPXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)


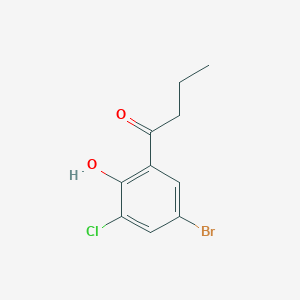
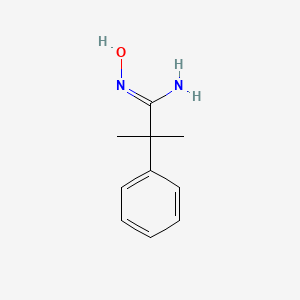
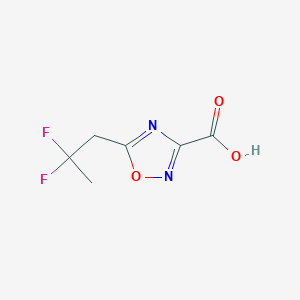

amine](/img/structure/B13316757.png)
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)


